

Spectroscopic and Synthetic Profile of 1-Benzoyl-2-thiohydantoin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Benzoyl-2-thiohydantoin**

Cat. No.: **B187274**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a representative synthetic protocol for **1-Benzoyl-2-thiohydantoin**. The information is compiled to assist in the identification, characterization, and further development of this and related thiohydantoin scaffolds, which are of significant interest in medicinal chemistry.

Core Spectroscopic Data

The structural integrity of **1-Benzoyl-2-thiohydantoin** ($C_{10}H_8N_2O_2S$, Molar Mass: 220.25 g/mol) is confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).^[1] The key data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 1: 1H NMR Spectroscopic Data of **1-Benzoyl-2-thiohydantoin**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in search results	-	-	-
Data not available in search results	-	-	Aromatic Protons (Benzoyl group)
Data not available in search results	-	-	CH ₂ (Hydantoin ring)
Data not available in search results	-	-	NH (Hydantoin ring)

Table 2: ^{13}C NMR Spectroscopic Data of **1-Benzoyl-2-thiohydantoin**

Chemical Shift (δ) ppm	Assignment
Detailed data with assignments not available in search results; a representative spectrum is available on PubChem.	C=S (Thioamide)
Detailed data with assignments not available in search results; a representative spectrum is available on PubChem.	C=O (Amide)
Detailed data with assignments not available in search results; a representative spectrum is available on PubChem.	C=O (Benzoyl)
Detailed data with assignments not available in search results; a representative spectrum is available on PubChem.	Aromatic Carbons
Detailed data with assignments not available in search results; a representative spectrum is available on PubChem.	CH ₂ (Hydantoin ring)

Note: While a general ^{13}C NMR spectrum is available, specific peak assignments and detailed experimental parameters were not found in the provided search results. Researchers should perform their own spectral analysis for definitive assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. A vapor phase IR spectrum is available for **1-Benzoyl-2-thiohydantoin**.[\[1\]](#)

Table 3: Key IR Absorption Bands for **1-Benzoyl-2-thiohydantoin**

Wavenumber (cm $^{-1}$)	Intensity	Assignment
~3200-3400	Medium, Broad	N-H Stretching
~1700-1750	Strong	C=O Stretching (Amide and Benzoyl)
~1200-1300	Medium-Strong	C=S Stretching
~1600	Medium	Aromatic C=C Stretching

Note: The exact positions of the absorption bands can vary depending on the sample preparation method (e.g., KBr pellet, thin film, or ATR).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide information about the fragmentation pattern of the molecule. A GC-MS analysis of **1-Benzoyl-2-thiohydantoin** is available.[\[1\]](#)

Table 4: Mass Spectrometry Data for **1-Benzoyl-2-thiohydantoin**

m/z	Relative Intensity	Assignment
220	[M] $^{+}$	Molecular Ion
105	Major Peak	[C $_{6}$ H $_{5}$ CO] $^{+}$ (Benzoyl cation)

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of **1-Benzoyl-2-thiohydantoin** are crucial for reproducibility. While a specific, comprehensive protocol for this exact molecule was not found, a general and widely cited method for the synthesis of 1-acyl-2-thiohydantoins can be adapted.

Synthesis of 1-Benzoyl-2-thiohydantoin

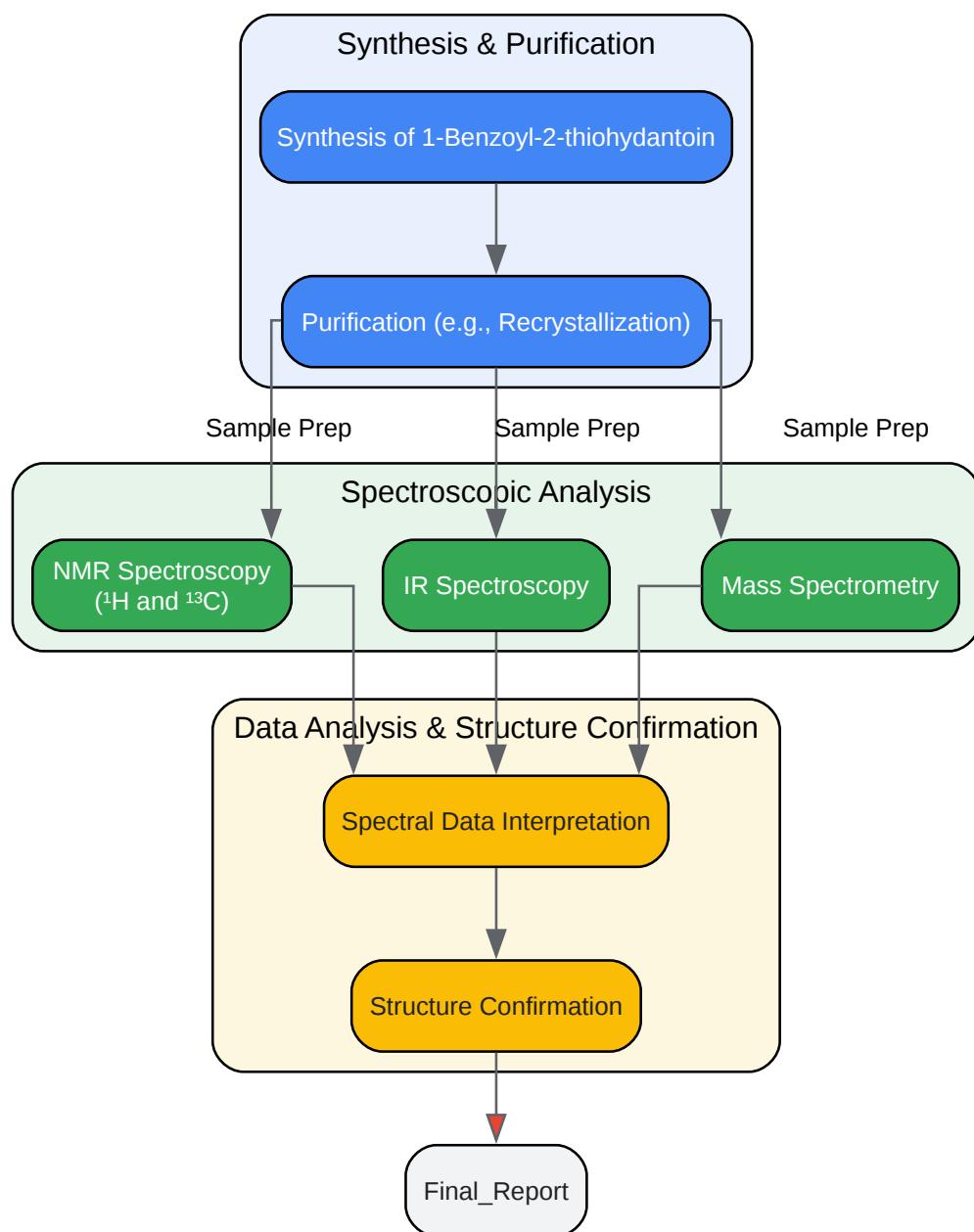
A common route to 1-acyl-2-thiohydantoins involves the reaction of an N-acyl-amino acid with a thiocyanate salt. For **1-Benzoyl-2-thiohydantoin**, the starting material would be N-benzoylglycine (hippuric acid).

General Procedure:

- Acylation of Amino Acid: Glycine is acylated with benzoyl chloride in a suitable basic medium to yield N-benzoylglycine.
- Cyclization: The resulting N-benzoylglycine is then reacted with a thiocyanate salt, such as ammonium thiocyanate, typically in the presence of a dehydrating agent like acetic anhydride. The reaction mixture is heated to facilitate the cyclization and formation of the **1-Benzoyl-2-thiohydantoin** ring.
- Work-up and Purification: The reaction mixture is cooled and poured into water to precipitate the product. The crude product is then collected by filtration, washed, and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Spectroscopic Analysis Protocols

The following are general procedures for obtaining the spectroscopic data.


- Sample Preparation: Dissolve approximately 5-10 mg of the purified **1-Benzoyl-2-thiohydantoin** in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
- Instrumentation: An NMR spectrometer operating at a frequency of 300 MHz or higher is recommended for good resolution.

- ^1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance and gyromagnetic ratio of ^{13}C , a larger number of scans and a longer acquisition time will be necessary.
- Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} . A background spectrum of the pure KBr pellet should be recorded and subtracted from the sample spectrum.
- Sample Introduction: The sample can be introduced via a direct insertion probe or, as indicated by available data, through a Gas Chromatograph (GC) for GC-MS analysis.[\[1\]](#)
- Ionization: Electron Ionization (EI) is a common method for this type of molecule.
- Analysis: The mass spectrum is recorded, showing the molecular ion peak and various fragment ions. The fragmentation pattern can be analyzed to confirm the structure.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized compound like **1-Benzoyl-2-thiohydantoin**.

Workflow for Spectroscopic Characterization

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic characterization of **1-Benzoyl-2-thiohydantoin**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Benzoyl-2-thiohydantoin | C10H8N2O2S | CID 949912 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 1-Benzoyl-2-thiohydantoin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b187274#spectroscopic-data-nmr-ir-mass-spec-of-1-benzoyl-2-thiohydantoin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com